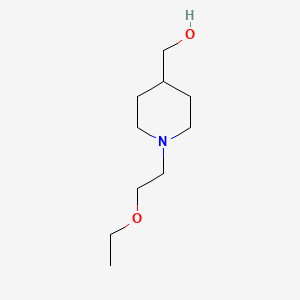

(1-(2-Ethoxyethyl)piperidin-4-yl)methanol

Description

Chemical Classification and Nomenclature

This compound belongs to the piperidine family of heterocyclic organic compounds, representing a six-membered saturated nitrogen-containing ring system with specific functional group modifications. The compound carries the Chemical Abstracts Service registry number 1249107-38-7, establishing its unique identity within chemical databases. The molecular structure consists of a piperidine core with an ethoxyethyl substituent attached to the nitrogen atom and a hydroxymethyl group positioned at the 4-carbon of the ring system. This specific substitution pattern creates a compound with multiple reactive sites that can participate in various chemical transformations.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic structures, where the piperidine ring serves as the parent structure. The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is OCC1CCN(CCOCC)CC1, providing a standardized representation of its connectivity and stereochemistry. The compound's classification extends beyond simple piperidine derivatives to include alcohol functionality through the presence of the hydroxymethyl group, making it a multifunctional molecule with diverse chemical reactivity patterns.

Historical Context of Piperidine Derivatives in Chemical Research

The historical development of piperidine chemistry traces back to the mid-nineteenth century when piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. These pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent investigations into this important heterocyclic system. The name piperidine derives from the genus name Piper, which represents the Latin word for pepper, reflecting the natural occurrence of piperidine-containing compounds in pepper plants.

Industrial production methods for piperidine evolved significantly during the twentieth century, with the development of catalytic hydrogenation processes using molybdenum disulfide catalysts to convert pyridine to piperidine. This transformation represented a crucial advancement in making piperidine and its derivatives more accessible for research and commercial applications. Alternative synthetic approaches, including modified Birch reduction using sodium in ethanol, further expanded the toolkit available to chemists working with piperidine systems.

The recognition of piperidine derivatives as important pharmaceutical intermediates emerged gradually throughout the twentieth century, with researchers identifying their potential as central nervous system modulators, antihistamines, and various therapeutic agents. This historical progression established the foundation for contemporary research into specialized derivatives such as this compound, which represents the culmination of decades of synthetic methodology development and structure-activity relationship studies.

Significance in Organic Chemistry and Research Applications

The significance of this compound in organic chemistry stems from its unique combination of functional groups that provide multiple sites for chemical modification and reaction participation. The compound serves as a valuable building block in synthetic chemistry due to the presence of both the hydroxymethyl group and the ethoxyethyl chain, which offer distinct reactivity profiles for various transformation reactions. The hydroxyl functionality enables participation in oxidation reactions, esterification processes, and substitution reactions, while the ether linkage in the ethoxyethyl group provides stability under certain reaction conditions while remaining accessible for specific chemical modifications.

Research applications of this compound extend into multiple areas of chemical investigation, including studies of structure-activity relationships in biological systems and the development of new synthetic methodologies. The compound's molecular architecture makes it particularly suitable for investigating the effects of specific substitution patterns on the properties of piperidine-based molecules. The ethoxyethyl substituent introduces amphiphilic character to the molecule, potentially influencing its solubility properties and biological interactions in ways that differ from simpler piperidine derivatives.

Synthetic chemistry applications benefit from the compound's versatility as a starting material for the preparation of more complex molecules. The multiple functional groups present in this compound allow for selective modification strategies that can lead to diverse structural variations while maintaining the core piperidine framework. This characteristic makes the compound valuable for medicinal chemistry research programs aimed at developing new pharmaceutical agents based on piperidine scaffolds.

Current Research Landscape

Contemporary research involving this compound and related piperidine derivatives encompasses multiple scientific disciplines, reflecting the broad utility of these compounds in modern chemistry. Recent investigations have focused on developing new synthetic methodologies for preparing substituted piperidines with improved efficiency and selectivity. These studies emphasize the importance of controlling regioselectivity and stereoselectivity in the formation of complex piperidine derivatives, particularly those containing multiple functional groups like the target compound.

Current synthetic approaches to piperidine derivatives include advanced cyclization strategies, multicomponent reactions, and catalytic transformations that enable the construction of complex molecular architectures. Research groups have developed novel methods for the oxidative amination of non-activated alkenes to form substituted piperidines using gold complexes and iodine oxidizing agents. Additionally, enantioselective approaches using palladium catalysts with specialized ligand systems have emerged as powerful tools for preparing optically active piperidine derivatives with high stereochemical control.

The pharmaceutical relevance of piperidine-based compounds continues to drive research efforts focused on understanding structure-activity relationships and developing new therapeutic agents. Studies have investigated the role of specific substitution patterns in modulating biological activity, with particular attention to the effects of alkyl ether substituents similar to those found in this compound. These investigations contribute to a growing understanding of how molecular modifications can influence the pharmacological properties of piperidine-containing compounds.

| Research Area | Current Focus | Key Methodologies | Potential Applications |

|---|---|---|---|

| Synthetic Methodology | Regioselective cyclization | Gold-catalyzed oxidative amination | Complex molecule synthesis |

| Stereochemical Control | Enantioselective synthesis | Palladium-catalyzed transformations | Pharmaceutical intermediates |

| Structure-Activity Studies | Substitution pattern effects | Biological screening methods | Drug development |

| Multicomponent Reactions | Cascade processes | Catalytic combinations | Diversity-oriented synthesis |

Properties

IUPAC Name |

[1-(2-ethoxyethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-8-7-11-5-3-10(9-12)4-6-11/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJFAQAWVKMMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Core

The core piperidine ring is functionalized at the nitrogen or carbon-4 position using 2-ethoxyethyl derivatives. Common methods include:

N-alkylation with 2-bromoethyl ethyl ether or 2-chloroethyl ethyl ether : Piperidin-4-yl methanol or its protected form is reacted with 2-ethoxyethyl halides under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). This introduces the 2-ethoxyethyl substituent at the nitrogen atom.

Use of tosylate or mesylate derivatives of 2-ethoxyethanol : These activated leaving groups facilitate nucleophilic substitution with the piperidine nitrogen or carbon nucleophiles under mild conditions.

Representative Preparation Method from Patent CN109081827A

This patent describes a method involving the synthesis of bilastine methyl ester using 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzimidazole as a key intermediate, which structurally relates to (1-(2-ethoxyethyl)piperidin-4-yl)methanol. The key steps relevant to the preparation of the compound include:

- Dissolving 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzimidazole and diisopropylethylamine in an organic solvent (e.g., tetrahydrofuran).

- Dropwise addition of 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-methyl propionate at room temperature.

- Completion of reaction followed by aqueous quenching to obtain the desired intermediate.

This method emphasizes mild reaction conditions, fewer impurities, and improved yields, making it suitable for industrial production.

Industrial Considerations

- The use of organic bases like diisopropylethylamine facilitates smooth alkylation without harsh conditions.

- Tetrahydrofuran is preferred as a solvent due to its ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity.

- The dropwise addition technique controls reaction exotherm and improves selectivity.

- Post-reaction aqueous quenching facilitates removal of by-products and simplifies purification.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes | Yield/Remarks |

|---|---|---|---|---|

| 1 | Piperidin-4-yl methanol or 4-piperidone derivative | Starting material | Commercially available or synthesized | High purity required |

| 2 | 2-Bromoethyl ethyl ether or 2-ethoxyethyl tosylate | Alkylation of piperidine N | Base: K2CO3 or DIPEA; Solvent: THF or DMF | Moderate to high yield (70-90%) |

| 3 | Sodium borohydride or catalytic hydrogenation | Reduction of 4-piperidone to hydroxymethyl | Mild conditions, avoids over-reduction | High selectivity, >85% yield |

| 4 | Purification by crystallization or chromatography | Isolation of this compound | Ensures removal of impurities | Purity >98% |

Research Findings and Comparative Analysis

- The patented methods avoid expensive catalysts (e.g., palladium) and toxic reagents (e.g., hydrazine, tin reagents) common in older synthetic routes, reducing environmental and safety concerns.

- The synthetic routes emphasize mild reaction conditions (room temperature, atmospheric pressure), which enhance operational simplicity and scalability.

- The use of activated sulfonate esters (tosylates) of 2-ethoxyethanol improves alkylation efficiency compared to halides.

- Reduction steps are optimized to prevent side reactions and maintain the integrity of the ethoxyethyl side chain.

- The overall synthetic strategy reduces the number of steps and purification burdens, leading to higher overall yields and lower production costs.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Ethoxyethyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced functional group.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (1-(2-Ethoxyethyl)piperidin-4-yl)aldehyde or (1-(2-Ethoxyethyl)piperidin-4-yl)carboxylic acid.

Reduction: Formation of (1-(2-Ethoxyethyl)piperidine).

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(1-(2-Ethoxyethyl)piperidin-4-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Antiparasitic Piperidinylmethanol Analogues

Examples :

- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7)

- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8)

- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11)

Key Findings :

- Activity : These analogues exhibit potent antiparasitic activity against resistant strains (IC50 = 1.03–2.52 μg/mL), outperforming their activity against sensitive strains (IC50 = 2.51–4.43 μg/mL) .

- Selectivity : High selectivity indices (SIs = 15–182) due to aromatic substituents enhancing target binding .

- Structural Contrast: Unlike (1-(2-Ethoxyethyl)piperidin-4-yl)methanol, these compounds feature aromatic benzyl groups (e.g., fluorobenzyl, dichlorobenzyl), which likely improve hydrophobic interactions with parasitic targets but may reduce CNS penetration due to increased lipophilicity .

CNS-Targeted Piperidinylmethanol Derivatives

Examples :

- α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0)

- [1-(2-Methoxyethyl)piperidin-4-yl]methanol (CAS 915919-97-0)

Key Findings :

Piperidinylmethanol Impurities and Byproducts

Examples :

- [1-[4-[4-(1,1-Dimethylethyl)phenyl]butyl]piperidin-4-yl]diphenylmethanol (Impurity H)

- Diphenyl(piperidin-4-yl)methanol (Azacyclonol)

Key Findings :

- Role : These compounds are synthetic byproducts or impurities with reduced bioactivity compared to the parent molecule .

Structural and Pharmacokinetic Analysis

Substituent Effects on Bioactivity

Physicochemical Properties

Biological Activity

(1-(2-Ethoxyethyl)piperidin-4-yl)methanol is a piperidine derivative with significant implications in medicinal chemistry. Its structure, characterized by a six-membered heterocyclic framework containing one nitrogen atom and five carbon atoms, positions it as a crucial compound in the development of various pharmaceuticals. This article explores the biological activity of this compound, highlighting its potential antimicrobial and anticancer properties, as well as its role in drug design.

- Molecular Formula : C_{11}H_{17}N O

- Molecular Weight : 187.28 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, including hydrogenation and cyclization processes that transform linear precursors into complex structures. These synthetic routes are essential for producing derivatives that exhibit enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess notable antimicrobial properties. Studies have shown that certain synthesized derivatives exhibit moderate activity against a range of bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Activity |

|---|---|---|---|

| 4NP | Staphylococcus aureus | 15 | Significant |

| DCP | Shigella dysenteriae | 18 | Highly Effective |

| 3NP | Candida albicans | 20 | Superior |

These findings underscore the urgent need for novel antimicrobial agents to combat infections, particularly in light of rising antimicrobial resistance.

Anticancer Properties

Piperidine derivatives, including this compound, have been explored for their anticancer properties. Preliminary studies suggest that these compounds can interact with key signaling pathways involved in tumorigenesis, potentially influencing cancer cell proliferation.

Case Study: Interaction with Cancer Pathways

A study evaluated the effect of various piperidine derivatives on cancer cell lines, focusing on their ability to inhibit cell growth. The results indicated that certain modifications to the piperidine structure could enhance anticancer activity by targeting specific molecular pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at various positions on the piperidine ring have shown to enhance both antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at Para Position | Increased antibacterial activity |

| Ethoxy Substituent | Enhanced solubility and bioavailability |

Q & A

Q. What are optimized synthetic routes for (1-(2-Ethoxyethyl)piperidin-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Coupling Reaction : React ethyl isonipecotate with 2-ethoxyethyl halide using EDCI/HOBt as coupling agents and NEt₃ as a base in THF (24 h, rt) .

Reduction : Reduce the ester intermediate to the alcohol using DIBALH in THF (-10°C to rt, 3 h) .

Key Variables :

- Temperature : Lower temperatures (-10°C) during reduction minimize side reactions.

- Workup : Ethyl acetate/water extraction efficiently isolates intermediates .

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | EDCI, HOBt, NEt₃ | 60-75% | |

| 2 | DIBALH, THF | 80-90% |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., piperidine ring protons at δ 2.2–3.0 ppm, ethoxyethyl protons at δ 3.4–3.6 ppm) .

- HPLC : Employ a C18 column with methanol/buffer (65:35) mobile phase (pH 4.6 adjusted with acetic acid) for purity analysis .

- GC/MS : Validate molecular weight (e.g., observed m/z 229 for parent ion) .

Q. How can solubility and formulation challenges be addressed for biological assays?

Methodological Answer:

- Solvent Screening : Test solubility in methanol, DMSO, or ethanol (common solvents for piperidine derivatives) .

- Stability Testing : Use accelerated studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. What stability-indicating methods are recommended under varying pH and temperature?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 h; analyze via HPLC to detect hydrolysis or oxidation .

- Thermal Stability : Heat at 60°C for 48 h and monitor for decomposition using TLC (methanol:DCM 4:6) .

II. Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced receptor binding?

Methodological Answer:

- Modification Sites :

- Biological Testing : Screen derivatives against 5-HT₄ or dopamine receptors using radioligand binding assays .

Q. What in silico strategies predict pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors) .

- ADMET Prediction : Apply SwissADME to estimate logP (target <3), BBB permeability, and CYP450 inhibition .

Q. How can advanced chromatographic methods resolve co-eluting impurities?

Methodological Answer:

Q. What strategies identify and quantify synthetic impurities during scale-up?

Methodological Answer:

Q. How can environmental impact assessments guide safe disposal practices?

Methodological Answer:

- Biodegradability : Use OECD 301F test to measure 28-day degradation in activated sludge .

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀ >10 mg/L recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.